Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-pyridin-2-yl-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-5-3-4-6-12-8/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONLROIWNFLGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate typically involves the reaction of pyridine derivatives with suitable reagents to form the isoxazole ring. One common method involves the cyclization of a pyridine-substituted nitrile oxide with an alkyne to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Introduction to Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate
This compound is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, characterized by the presence of both a pyridine ring and an isoxazole ring, contributes to its diverse biological activities and potential applications. The compound is identified by its CAS number 100189-59-1 and has a molecular formula of with a molecular weight of approximately 220.228 g/mol.
Medicinal Chemistry
This compound has shown promising potential in medicinal chemistry, particularly due to its biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that it may interact with specific molecular targets involved in cancer pathways, potentially leading to anticancer agents.
- Enzyme Modulation : The compound's mechanism of action may involve modulation of enzymatic activity or receptor signaling pathways, which could be beneficial in treating various diseases.
Materials Science
In addition to its medicinal applications, this compound is also being explored in materials science for:
- Development of Novel Polymers : Its unique structure may enhance the properties of polymers used in various applications.
- Chemical Sensors : The compound's reactivity can be harnessed for developing sensors that detect specific chemical substances.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of dihydroisoxazoles demonstrated significant antimicrobial activity against various bacterial strains. The findings indicated that modifications to the ethyl group could enhance efficacy against resistant strains.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal highlighted the anticancer potential of compounds similar to this compound. These compounds were shown to induce apoptosis in cancer cell lines through specific receptor interactions.
Analytical Data
Analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds. These techniques provide essential data supporting the biological activities attributed to this compound.
Mechanism of Action
The mechanism of action of ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate can be contextualized by comparing it to analogous compounds. Key differences arise from substituent variations, which influence reactivity, stability, and applications.
Substituent Position and Aromatic Systems
- Pyridine Substitution: Replacing the pyridin-2-yl group with pyridin-3-yl (e.g., Ethyl 5-(pyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate, CAS: 89546-91-8) alters electronic distribution.
- Bulkier Substituents : Ethyl 5-(RS)-methyl-5-(3-indolylmethyl)-4,5-dihydroisoxazole-3-carboxylate () incorporates an indolylmethyl group, introducing steric hindrance. This modification may limit conformational flexibility, impacting binding affinity in enzyme inhibition studies .
Functional Group Modifications
- Oxo vs. Dihydro Groups : Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 3477-10-9) replaces the pyridine ring with a methyl-oxo system. The oxo group enhances electrophilicity, making the compound more reactive in nucleophilic addition reactions compared to the pyridine-containing analog .
- Halogenated Derivatives: Compounds like 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid () feature electron-withdrawing groups (Cl, CF₃), which increase metabolic stability and bioavailability in drug design .
Table 1. Structural and Functional Comparison of Selected Analogs
Biological Activity
Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
Molecular Formula : C₁₁H₁₂N₂O₃
CAS Number : 100189-59-1
Molecular Weight : 220.22 g/mol
The compound features a pyridine ring fused with an isoxazole structure, which contributes to its unique properties. The synthesis typically involves the cyclization of pyridine derivatives with suitable reagents, such as nitrile oxides and alkynes, often facilitated by bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetonitrile .
This compound exhibits various biological activities through interactions with specific molecular targets:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, affecting metabolic pathways. For example, it has been suggested that it could modulate the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for cellular proliferation .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against a range of pathogens, making it a candidate for further investigation in infectious disease treatment .
- Anticancer Activity : Research has shown promising results regarding the antiproliferative effects of related compounds on various human tumor cell lines, indicating potential applications in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Modulation of DHODH activity | |
| Antimicrobial | Effective against certain pathogens | |
| Anticancer | Antiproliferative effects |
Applications in Medicinal Chemistry
The compound's structural characteristics allow it to serve as a building block for developing novel therapeutic agents. Ongoing research aims to explore derivatives that may enhance its efficacy or broaden its application spectrum:
- Therapeutic Agent Development : Given its potential enzyme modulation and antimicrobial properties, this compound is being investigated for use in treating infections and cancer .
- Material Science : Beyond biological applications, this compound is also being studied for its utility in materials science, particularly in the development of polymers and coatings with specific properties .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
